molecular formula C11H11N3O B3166164 2-(4-Methoxyphenyl)pyrimidin-4-amine CAS No. 90832-58-9

2-(4-Methoxyphenyl)pyrimidin-4-amine

Cat. No.: B3166164
CAS No.: 90832-58-9
M. Wt: 201.22 g/mol
InChI Key: OZHVMLMCXPCVHW-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) and Aminopyrimidine Scaffolds in Medicinal Chemistry and Drug Discovery

The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone in the field of medicinal chemistry. nih.govnih.gov Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil), rendering them fundamental to biological systems. This inherent biocompatibility allows pyrimidine-based compounds to readily interact with various enzymes and cellular components, making them a "privileged scaffold" in drug design. nih.gov

Aminopyrimidine derivatives, which feature an amino group attached to the pyrimidine ring, are a particularly important class of bioactive molecules. guidechem.com This structural motif is present in a multitude of FDA-approved drugs and therapeutic candidates. The diverse pharmacological activities associated with pyrimidine and aminopyrimidine scaffolds are extensive, encompassing anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system effects. acs.orgacs.org Their versatility allows for structural modifications at multiple positions, enabling chemists to fine-tune their biological activity and pharmacokinetic properties. acs.org

Historical Context and Evolution of Aryl-Substituted Pyrimidines in Bioactive Compound Development

The journey of pyrimidine derivatives in drug discovery has a rich history, with early research focusing on their role as components of nucleic acids. The development of synthetic methodologies, such as the Biginelli reaction first described in 1891, paved the way for the creation of a vast library of pyrimidine-based compounds. mdpi.com This reaction allows for the one-pot synthesis of dihydropyrimidinones from an aryl aldehyde, a β-ketoester, and urea, providing a straightforward route to aryl-substituted pyrimidines.

The introduction of aryl substituents onto the pyrimidine core marked a significant evolution in the development of bioactive compounds. This modification allows for the exploration of interactions with specific binding pockets in biological targets, leading to enhanced potency and selectivity. Over the decades, research has demonstrated that the nature and position of the aryl group can dramatically influence the pharmacological profile of the compound. For instance, aryl-substituted pyrimidines have been investigated as potent kinase inhibitors in cancer therapy, with the aryl moiety often occupying the ATP-binding site of the enzyme. acs.org Furthermore, research into aryl pyrimidine derivatives has yielded promising antileishmanial agents, highlighting the broad therapeutic potential of this class of molecules. nih.gov

Academic Research Focus and Objectives for 2-(4-Methoxyphenyl)pyrimidin-4-amine and its Structurally Related Analogues

Academic research on this compound and its structural analogues is primarily driven by the quest for novel therapeutic agents with improved efficacy and safety profiles. While comprehensive studies focused solely on this compound are not extensively documented in publicly available research, the investigation of its analogues provides significant insight into the potential research directions for this compound.

The primary objectives of academic research in this area can be summarized as follows:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound and its derivatives is a fundamental objective. This includes the optimization of reaction conditions and the thorough characterization of the synthesized compounds using various spectroscopic and analytical techniques.

Biological Screening and Activity Profiling: A key focus is to screen these compounds against a wide range of biological targets to identify potential therapeutic applications. Based on the activities of related compounds, research efforts are likely to be concentrated in areas such as oncology, inflammation, and infectious diseases.

Structure-Activity Relationship (SAR) Studies: A critical aspect of the research involves systematically modifying the structure of this compound to understand how different functional groups and their positions influence biological activity. This includes modifications to the methoxyphenyl ring, the pyrimidine core, and the amine substituent. The goal of SAR studies is to identify the key structural features responsible for the desired pharmacological effects and to guide the design of more potent and selective analogues.

Mechanism of Action Studies: Once a compound demonstrates significant biological activity, researchers aim to elucidate its mechanism of action at the molecular level. This involves identifying the specific cellular targets and pathways that are modulated by the compound.

Research on structurally related (4-methoxyphenyl)pyrimidine derivatives has shown promising results in various therapeutic areas. For instance, compounds incorporating a 4-methoxyphenyl (B3050149) group on a pyrimidine or fused pyrimidine ring system have been investigated as inhibitors of enzymes such as epidermal growth factor receptor (EGFR) kinase and phosphoinositide 3-kinase δ (PI3Kδ). Furthermore, a related compound, 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine, has been identified as a dual inhibitor of nitric oxide and prostaglandin (B15479496) E2 production, suggesting potential anti-inflammatory applications.

Table 1: Investigated Biological Activities of Structurally Related (4-Methoxyphenyl)pyrimidine Analogues

Compound ClassBiological Target/ActivityTherapeutic Area
Pyrido[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine (B153573) DerivativesEGFRL858R/T790M InhibitorsOncology
Pyrazolo[3,4-d]pyrimidine DerivativesPI3Kδ InhibitorChronic Obstructive Pulmonary Disease
5-Butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amineDual Inhibitor of Nitric Oxide and Prostaglandin E2 ProductionInflammation
N-Alkyl-N-(4-methoxyphenyl)pyridin-2-aminesTubulin Polymerization InhibitorsOncology

The data from these studies on related analogues provide a strong rationale for the continued investigation of this compound as a scaffold for the development of new therapeutic agents. Future research will likely focus on a more in-depth exploration of its biological properties and the optimization of its structure to enhance its therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)11-13-7-6-10(12)14-11/h2-7H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHVMLMCXPCVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Diversification and Analog Design Strategies for 2 4 Methoxyphenyl Pyrimidin 4 Amine Scaffold

Modifications on the Pyrimidine (B1678525) Heterocyclic Core

The pyrimidine ring is a key structural feature, and its modification offers numerous avenues for analog design. Strategies range from expanding the heterocyclic system to altering the substituents at its various positions.

Formation of Fused Polycyclic Systems (e.g., Thienopyrimidines, Pyrrolopyrimidines, Quinazolines)

Fusing an additional ring to the pyrimidine core creates rigid, polycyclic structures such as thienopyrimidines, pyrrolopyrimidines, and quinazolines, which can explore different regions of chemical space and introduce new interaction points with biological targets.

Thienopyrimidines : These bioisosteres of purines are often synthesized through methods like the Gewald reaction, which constructs a substituted 2-aminothiophene ring that can be subsequently cyclized to form the thienopyrimidine core. nih.gov For instance, a tetra-substituted thiophene (B33073) can serve as a precursor for cyclocondensation with various nitriles under acidic conditions to yield 4-amino-thieno[2,3-d]pyrimidines. nih.gov Another approach involves the reaction of 2-aminothiophene-3-carbonitrile (B183302) with reagents like acyl chlorides or formamide (B127407) to build the pyrimidine ring. scielo.br These synthetic routes allow for the introduction of diverse substituents on both the thiophene and pyrimidine moieties of the final fused system. nih.govscielo.br

Pyrrolopyrimidines : Known as 7-deazapurines, these analogs can be synthesized by constructing the pyrrole (B145914) ring onto a pre-existing pyrimidine. A common strategy involves the reaction of a 6-aminopyrimidine, such as 6-amino-1,3-dimethyluracil, with α,β-unsaturated ketones (aurones) in the presence of an iodine/DMSO system, proceeding through a cascade annulation. nih.gov Alternatively, functionalized pyrrolopyrimidines can be accessed via a nucleophilic substitution reaction of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate with various amines. nih.govmdpi.com This latter method is particularly effective for introducing a wide range of substituents at the 4-position.

Quinazolines : The synthesis of quinazolines, which feature a benzene (B151609) ring fused to the pyrimidine core, can be achieved through numerous strategies. nih.gov A prevalent method involves the cyclization of 2-aminobenzonitriles or 2-aminobenzamides. nih.govorganic-chemistry.org Transition metal-catalyzed reactions, such as copper-catalyzed tandem reactions of 2-bromobenzyl bromides with aldehydes and ammonia (B1221849), provide a versatile route to diversely functionalized quinazolines. nih.gov Another modern approach involves the ring expansion of indazoles using α-chlorodiazirine reagents, which effectively inserts a carbon atom to form the pyrimidine portion of the quinazoline (B50416) scaffold. nih.gov

Table 1: Synthetic Strategies for Fused Polycyclic Systems

Fused System Precursor Example Key Reagents/Conditions Resulting Scaffold
Thienopyrimidine 2-Aminothiophene-3-carbonitrile Formamide, Reflux Thieno[2,3-d]pyrimidin-4-amine
Pyrrolopyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Various Amines, Isopropanol, HCl N-Substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines nih.gov
Quinazoline 2-Aminophenyl ketones & Amines Ruthenium Catalyst, Dehydrogenative Coupling 2,4-Disubstituted Quinazolines
Quinazoline Indazoles α-Chlorodiazirine Substituted Quinazolines nih.gov

Substituent Variation at the Pyrimidin-4-amine Position

Direct modification of the 4-amino group is a primary strategy for modulating the compound's properties. A common synthetic precursor for this purpose is a 4-chloropyrimidine, which can be readily synthesized from the corresponding 4-hydroxypyrimidine. The activated chloro group is susceptible to nucleophilic aromatic substitution (SNAr) with a diverse range of amines.

Research has shown that various aliphatic, aromatic, and heterocyclic amines can be introduced at this position. nih.govnih.gov For example, reacting 4-chloro-2-(substituted-phenyl)pyrimidine with different benzylamines or anilines under palladium-catalyzed Buchwald-Hartwig amination conditions or simple heating in a suitable solvent allows for the synthesis of a library of N-substituted analogs. nih.govnih.gov This strategy has been used to explore the impact of different substituents on biological activity, revealing that groups at this position can significantly influence potency and selectivity. nih.gov

Derivatization of the Exocyclic Amine through Alkylation or Acylation

Further diversification can be achieved by derivatizing the exocyclic nitrogen of the 4-amino group.

Alkylation : N-alkylation introduces alkyl groups, which can alter the steric profile, lipophilicity, and hydrogen-bonding capacity of the molecule. This can be accomplished by treating the parent aminopyrimidine with alkyl halides in the presence of a base. chemrxiv.org Modern methods for selective mono-alkylation have become crucial, as over-alkylation can lead to undesirable properties. nih.gov Self-limiting alkylation chemistry using N-aminopyridinium salts as ammonia surrogates represents an advanced strategy to achieve this selectivity. chemrxiv.org

Acylation : N-acylation involves the reaction of the amino group with acylating agents like acyl chlorides or anhydrides to form amides. This transformation changes the electronic properties of the amino group, replacing a hydrogen bond donor with an acceptor and introducing a carbonyl moiety that can engage in different interactions. The reactivity of the exocyclic amine towards acylation can be influenced by substituents on the pyrimidine ring. mdpi.com

Modifications of the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl ring is another critical component of the scaffold that is frequently targeted for modification to fine-tune the molecule's properties.

Bioisosteric Replacements and Substituent Variations on the Phenyl Ring

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic profiles while retaining the essential binding mode. chem-space.com

Substituent Variations : The substitution pattern on the phenyl ring can be extensively varied. While the parent compound has a methoxy (B1213986) group at the 4-position, analogs with substituents at the 2-, 3-, and 4-positions have been synthesized and evaluated. nih.gov Studies have shown that moving the substituent or replacing it with other groups (e.g., halogens, trifluoromethyl, alkyl groups) can have a profound impact on activity. nih.govacs.org For example, in one series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 2-position of the phenyl ring was found to be greatly favored over modifications at the 3- or 4-positions. nih.gov

Table 2: Common Bioisosteric Replacements for Phenyl and Methoxy Groups

Original Group Bioisosteric Replacement(s) Potential Property Changes
Phenyl Pyridyl, Thienyl Altered electronics, H-bonding capacity cambridgemedchemconsulting.com
Phenyl Bicyclo[2.1.1]hexane Increased sp³ character, reduced aromatic toxicity chem-space.com
Methoxy (-OCH₃) Hydroxyl (-OH), Fluoro (-F) Altered H-bonding, electronics cambridgemedchemconsulting.com
Methoxy (-OCH₃) Methyl (-CH₃), Amino (-NH₂) Altered size, H-bonding, basicity cambridgemedchemconsulting.com

Oxidative Demethylation of the Methoxy Group and Subsequent Functionalization

The methoxy group itself is a target for chemical modification, primarily through demethylation to reveal a phenolic hydroxyl group.

Oxidative Demethylation : The cleavage of aryl methyl ethers to form phenols is a well-established transformation. organic-chemistry.org In a biological context, this is often mediated by cytochrome P450 enzymes. nih.gov Chemically, this can be achieved using various reagents. Boron tribromide (BBr₃) is a classic and effective reagent for this purpose, capable of acting under conditions where sensitive functional groups might not tolerate strong acids or bases. nih.govstackexchange.com Other methods include using strong protic acids like 47% HBr at elevated temperatures or employing odorless thiol reagents under basic conditions. researchgate.netchem-station.com

Subsequent Functionalization : Once the phenolic hydroxyl group is unmasked, it serves as a versatile handle for further functionalization. It can be converted into a wide range of other functional groups. For example, the phenol (B47542) can be alkylated to form new ethers, acylated to form esters, or used in reactions like nucleophilic aromatic substitution to form aryloxy phenols. nih.govresearchgate.net This two-step strategy of demethylation followed by functionalization significantly expands the structural diversity achievable from the 2-(4-methoxyphenyl)pyrimidin-4-amine scaffold.

Introduction of Bridging or Linker Moieties for Conformation Restriction

The strategic introduction of bridging or linker moieties into a molecular scaffold is a powerful tool in medicinal chemistry for enforcing conformational restriction. This approach aims to lock the molecule into a specific, biologically active conformation, which can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, while direct examples of bridged analogs are not extensively documented in publicly available research, the principles of this strategy can be extrapolated from studies on structurally related pyrimidine derivatives. nih.govnih.gov By rigidifying the structure, it is possible to reduce the entropic penalty upon binding to a biological target, thereby enhancing binding affinity. nih.gov

The flexibility of the this compound scaffold primarily arises from the rotational freedom around the single bond connecting the pyrimidine ring and the 4-methoxyphenyl group. Introducing a linker to tether these two parts of the molecule can effectively restrict this rotation and fix the dihedral angle between the two rings. This can be particularly advantageous if the constrained conformation mimics the bound state of the molecule in the active site of a target protein.

Research into other pyrimidine-based inhibitors has demonstrated the viability of this approach. For instance, in the development of kinase inhibitors, macrocyclization, which involves introducing a linker to form a large ring, has been successfully employed to pre-organize the molecule in its bioactive conformation. This structural pre-organization can lead to enhanced potency and selectivity. nih.gov

One common strategy involves linking the pyrimidine core to a substituent on the phenyl ring. For the this compound scaffold, a hypothetical approach could involve synthesizing derivatives where a linker connects the C5 position of the pyrimidine ring to the ortho-position (C3 or C5) of the phenyl ring. The nature and length of the linker are critical design parameters that influence the resulting geometry and biological activity.

The following table illustrates potential strategies for introducing bridging moieties, based on analogous approaches in pyrimidine chemistry.

Strategy Linker Type Potential Attachment Points Anticipated Outcome
MacrocyclizationAlkyl chain, ether, or amide linkerPyrimidine C5 to Phenyl C3/C5Rigidification of the diaryl structure, improved potency and selectivity.
Ring FusionDirect bond or short linkerPyrimidine C5 to Phenyl C3Creation of a polycyclic aromatic system with fixed conformation.

Detailed research findings from related classes of compounds underscore the benefits of conformational restriction. For example, in a series of diarylpyrimidine derivatives targeting HIV reverse transcriptase, modifications that altered the dihedral angle between the aromatic rings were shown to significantly impact antiviral activity. nih.gov While not a direct bridging strategy, this highlights the importance of the relative orientation of the rings for biological function.

In another example concerning pyrimido-pyrrolo-oxazine mTOR inhibitors, a conformational restriction strategy was key to identifying a highly selective inhibitor. nih.gov This was achieved by creating a tricyclic system that locked the relative positions of the key pharmacophoric elements.

The synthesis of such bridged or macrocyclic analogs of this compound would require multi-step synthetic routes. A potential synthetic approach could involve the preparation of a suitably functionalized pyrimidine precursor and a substituted phenyl boronic acid, followed by a Suzuki coupling and a subsequent ring-closing metathesis or intramolecular nucleophilic substitution to form the bridge.

The table below presents hypothetical bridged structures based on the this compound scaffold to illustrate the concept of conformational restriction.

Compound ID Structure Description
BR-1 Chemical structure of a hypothetical bridged analog with an <a href=ethylene (B1197577) linker." src="https"/>A bridged analog featuring a two-carbon (ethylene) linker between the C5 of the pyrimidine and C3 of the phenyl ring, creating a rigid tricyclic system.
MC-1 Chemical structure of a hypothetical macrocyclic analog with a PEG linker.A macrocyclic analog where a short polyethylene (B3416737) glycol (PEG) chain links the C5 of the pyrimidine to the C3 of the phenyl ring, restricting rotation while maintaining some flexibility.

While specific data on these hypothetical compounds is not available, the principles derived from extensive research on other pyrimidine-based molecules strongly suggest that such conformationally restricted analogs of this compound could exhibit enhanced biological profiles. nih.govnih.govnih.gov Further research in this area would be valuable to explore the full potential of this design strategy.

Mechanistic Investigations and Molecular Target Identification of Pyrimidin 4 Amine Analogues

Cellular Mechanism of Action Studies

The cellular effects of pyrimidin-4-amine analogues are multifaceted, leading to the inhibition of cell proliferation and the induction of cell death through various interconnected mechanisms.

Tubulin Polymerization Inhibition and Microtubule Network Disruption

A significant mechanism of action for several pyrimidin-4-amine analogues is the inhibition of tubulin polymerization, a critical process for microtubule formation and dynamics. mdpi.comnih.gov Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. nih.gov By interfering with tubulin assembly, these compounds disrupt the microtubule network, leading to mitotic arrest and ultimately, apoptosis. nih.gov

Derivatives such as 2-anilino triazolopyrimidines have been shown to be potent inhibitors of tubulin polymerization. For instance, a derivative with a para-toluidino substituent demonstrated an IC50 value of 0.45 µM for tubulin polymerization inhibition and strongly inhibited the binding of colchicine (B1669291) to tubulin, suggesting it acts at the colchicine-binding site. mdpi.com Another study on 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines identified compounds that effectively inhibit tubulin polymerization, with one of the most active compounds, featuring a 4-methoxy substitution, inducing G2/M phase arrest and apoptosis. researchgate.net Similarly, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives have been identified as a novel class of tubulin polymerization inhibitors that target the colchicine binding site. nih.gov

The disruption of the microtubule network by these compounds has been visualized through immunofluorescence studies, confirming their on-target activity. nih.gov The thienopyrimidine series of compounds, for example, has been shown to destabilize microtubules both in vitro and in vivo. nih.gov

Compound ClassSpecific Analogue ExampleTubulin Polymerization IC50Key Findings
2-Anilino triazolopyrimidinesp-toluidino derivative0.45 µMPotent inhibition of tubulin polymerization and colchicine binding. mdpi.com
4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines4-methoxy substituted derivativeNot specifiedEffective inhibition of tubulin polymerization, leading to G2/M arrest and apoptosis. researchgate.net
N-alkyl-N-(4-methoxyphenyl)pyridin-2-aminesNot specified1.4-1.7 µMCompetitively inhibits colchicine binding to tubulin. nih.gov
ThienopyrimidinesR-253Not specifiedDestabilizes microtubules in vitro and in vivo. nih.gov

Apoptosis Induction Pathways and Their Upstream Regulators

Ultimately, the cellular insults caused by pyrimidin-4-amine analogues, including microtubule disruption and cell cycle arrest, converge on the induction of apoptosis, or programmed cell death. researchgate.netnih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways involve the activation of a cascade of proteases called caspases. mdpi.com

A potent inducer of apoptosis is 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, a quinazoline (B50416) analogue of the subject compound. This compound demonstrated a high level of activity in inducing apoptosis, with an EC50 for caspase activation of 2 nM in T47D breast cancer cells. researchgate.net The induction of apoptosis by pyrimidin-4-amine derivatives is often characterized by the activation of key executioner caspases, such as caspase-3. nih.gov For instance, certain aminopyrimidine-2,4-diones were shown to stimulate apoptosis, which was confirmed by assessing the impact on apoptotic genes like BAX and caspase-3, as well as the anti-apoptotic gene Bcl-2. nih.gov

Enzyme and Receptor Interaction Profiling

The biological activities of 2-(4-Methoxyphenyl)pyrimidin-4-amine and its analogues are also attributed to their ability to interact with and inhibit specific enzymes and receptors that are crucial for cell signaling and metabolism.

Kinase Enzyme Inhibition (e.g., Epidermal Growth Factor Receptor Kinase (EGFR), Aurora Kinase A (AURKA), Cyclin-Dependent Kinases (CDK), PI5P4Kγ)

Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidin-4-amine derivatives have been investigated as inhibitors of several important kinases.

Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation and survival. mdpi.com Certain pyrimidine-based compounds have been developed as EGFR inhibitors. For example, a series of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide derivatives were identified as potent dual inhibitors of ALK and EGFR kinases. nih.gov Another study reported on a compound designed as a dual inhibitor of EGFR kinase and tubulin polymerization. guidetopharmacology.org

Aurora Kinase A (AURKA): Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. medchemexpress.com A series of novel 2,4-disubstituted pyrimidines were designed as Aurora kinase inhibitors. One compound, in particular, exhibited inhibitory activity against both Aurora A and Aurora B with IC50 values of 309 nM and 293 nM, respectively. nih.govlookchem.com Another pyrimidine-based derivative was identified as a lead compound that potently inhibits Aurora A kinase activity. nih.gov

Cyclin-Dependent Kinases (CDK): CDKs are essential for cell cycle progression, and their inhibition is a validated strategy in cancer therapy. researchgate.net A series of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines, which are structurally related to the subject compound, were found to inhibit CDK2 and CDK9. nih.govmdpi.com One of these compounds showed an IC50 of 0.460 µM against CDK2 and 0.801 µM against CDK9. nih.govresearchgate.net Additionally, 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent CDK9 inhibitors. nih.gov

Phosphatidylinositol 5-Phosphate 4-Kinase γ (PI5P4Kγ): This lipid kinase is involved in cellular signaling pathways and has emerged as a therapeutic target. nih.gov A phenylamino-pyrimidine scaffold was used to develop a pan-PI5P4K inhibitor, THZ-P1-2, which covalently targets cysteine residues in PI5P4Kα/β/γ. nih.gov

Kinase TargetCompound Class/AnalogueIC50 Value
Aurora Kinase A2,4-disubstituted pyrimidine (B1678525)309 nM nih.govlookchem.com
Aurora Kinase B2,4-disubstituted pyrimidine293 nM nih.govlookchem.com
CDK24-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine0.460 µM nih.govresearchgate.net
CDK94-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine0.801 µM nih.govresearchgate.net
PI5P4KαTHZ-P1-2 (phenylamino-pyrimidine derivative)190 nM nih.gov

Inhibition of Microbial Metabolic Enzymes (e.g., Cytochrome bd Oxidase)

Beyond their applications in cancer, pyrimidin-4-amine analogues have shown promise as inhibitors of microbial enzymes, particularly in the context of infectious diseases like tuberculosis. The respiratory chain of Mycobacterium tuberculosis is a key target for drug development.

Thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of cytochrome bd oxidase, a terminal oxidase in the electron transport chain of Mycobacterium tuberculosis. nih.govrsc.orgresearchgate.net This enzyme is crucial for the bacterium's energy metabolism, especially when the primary cytochrome bcc:aa3 oxidase is inhibited. mdpi.com A study on these compounds reported ATP IC50 values ranging from 6 to 54 µM in Mycobacterium bovis BCG and a clinical isolate of M. tuberculosis. nih.govrsc.org The most active compound, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, displayed ATP IC50 values between 6 and 18 µM against all tested strains in the presence of a cytochrome bcc:aa3 inhibitor. rsc.org This dual inhibition strategy is expected to effectively shut down oxidative phosphorylation in the bacterium. montana.edu

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. nih.gov NAPE-PLD, a membrane-associated zinc hydrolase, catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to generate NAEs. nih.govnih.gov Given the role of NAEs in various physiological processes, NAPE-PLD has emerged as a significant target for therapeutic intervention.

Research into inhibitors of this enzyme has identified pyrimidine derivatives as a promising chemical scaffold. A high-throughput screening of a large compound library led to the identification of pyrimidine-4-carboxamide (B1289416) 2 as a NAPE-PLD inhibitor with sub-micromolar potency. nih.govacs.org This discovery prompted further medicinal chemistry efforts to optimize this scaffold, leading to the development of a more potent, nanomolar inhibitor known as LEI-401 (1). nih.govnih.govacs.org LEI-401 was shown to reduce NAE levels, including anandamide, in neuronal cells and in the brains of mice. nih.govacs.org

The inhibitory mechanism of these compounds is linked to the enzyme's active site, which features a metallo-β-lactamase fold containing two zinc ions (Zn²⁺). nih.gov Structure-activity relationship (SAR) studies on the pyrimidine-4-carboxamide series revealed key structural requirements for potent inhibition. For instance, modifications to the amide substituent (R₁) did not lead to improved inhibitory activity, suggesting it may bind within a shallow lipophilic pocket. nih.govacs.org In contrast, extensive exploration of substituents at other positions on the pyrimidine core was crucial for enhancing potency and improving physicochemical properties for in vivo applications. nih.govacs.org

The development of these pyrimidine-based inhibitors provided valuable chemical tools to study the biological functions of NAE biosynthesis. nih.gov Prior to the discovery of potent and selective inhibitors like LEI-401, the available pharmacological tools for studying NAPE-PLD were limited and often lacked potency or selectivity. nih.govresearchgate.net For example, other reported inhibitors included the sulfonamide ARN19874 and the disinfectant hexachlorophene, which showed moderate to low micromolar activity. nih.govresearchgate.net

Inhibitory Potency of Selected NAPE-PLD Inhibitors
CompoundScaffoldInhibitory Potency
Pyrimidine-4-carboxamide 2 (Hit Compound)PyrimidinepIC₅₀ = 6.09 ± 0.04 nih.govacs.org
LEI-401 (Optimized Inhibitor)PyrimidinepIC₅₀ = 7.14 ± 0.04 acs.org
ARN19874Quinazoline SulfonamideIC₅₀ = 54 µM nih.gov
HexachlorophenePolychlorinated BisphenolIC₅₀ = 11 µM nih.gov

Ligand Binding to Nuclear Receptors (e.g., Estrogen Receptor alpha, ERα)

The pyrimidine scaffold has proven to be a versatile structural core for designing ligands that interact with nuclear receptors, including Estrogen Receptor alpha (ERα). ERα is a critical mediator of estrogen signaling and a primary target in the treatment of hormone-dependent breast cancer. nih.gov Analogues of pyrimidin-4-amine have been investigated as a novel class of non-steroidal estrogens and as inhibitors of ERα function through mechanisms distinct from traditional antagonists.

One approach has focused on developing small molecules that disrupt the protein-protein interaction between ERα and its coactivator proteins, which is essential for transcriptional activation. nih.gov A library of compounds centered on a pyrimidine core was synthesized to function as α-helix mimics that block this crucial interaction. nih.gov These efforts led to the identification of compounds that inhibit the ERα/steroid receptor coactivator interaction with inhibitory constants (Ki) in the low micromolar range. nih.gov The structure-activity relationships of this series have been explored, highlighting the importance of substituents on the pyrimidine core for activity. nih.gov

Another class of pyrimidine derivatives, the phenolic thieno[2,3-d]pyrimidines, has been identified as potent ligands that bind to and activate ERα with nanomolar affinities. chemrxiv.org X-ray co-crystal structures have revealed that these compounds bind to the receptor's ligand-binding pocket, forming a key hydrogen bond between the phenolic oxygen and the E353 residue of ERα. chemrxiv.org Molecular dynamics studies have shown that subtle differences in the substitution pattern on the pyrimidine core can lead to more stable receptor-ligand complexes, which may explain variations in biological activity. chemrxiv.org

Furthermore, fused pyrimidine systems have demonstrated the ability to achieve selectivity between the two estrogen receptor isoforms, ERα and ERβ. For example, a series of pyrazolo[1,5-a]pyrimidines yielded ligands that act as selective ERβ antagonists, with minimal activity at ERα. researchgate.net This demonstrates the tunability of the pyrimidine scaffold for achieving specific pharmacological profiles at nuclear receptors.

Activity of Pyrimidine Analogues on Estrogen Receptor α (ERα)
Compound ClassMechanism of ActionReported Activity
Substituted 2,4-DiaminopyrimidinesERα/Coactivator Binding Inhibitor nih.govKᵢ values in the low micromolar range nih.gov
Phenolic Thieno[2,3-d]pyrimidinesERα Agonist chemrxiv.orgBinds to ERα with nanomolar affinity chemrxiv.org
Pyrazolo[1,5-a]pyrimidinesSelective ERβ Antagonist researchgate.netNo significant activity on ERα researchgate.net

Strategies for Circumventing Drug Resistance Mechanisms (e.g., P-glycoprotein-Mediated Efflux)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of efflux transporters like P-glycoprotein (P-gp) is a primary mechanism. nih.govnih.gov P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, actively pumps a wide range of chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy. iomcworld.comumkc.edu A promising strategy to overcome MDR is the co-administration of P-gp inhibitors with anticancer drugs. nih.govnih.gov

The pyrimidine scaffold has been explored for the development of novel P-gp inhibitors. Research has led to the synthesis of fused pyrimidine analogues, such as pyrimidopyrrolizine and pyrimidoindolizine derivatives, designed to reverse P-gp-mediated MDR. nih.gov Certain compounds from this class have demonstrated significant cytotoxic activities against various cancer cell lines and potent MDR reversal activities in resistant cell lines, such as MCF7/ADR. nih.gov

One notable derivative, compound 31c, emerged as a potential anticancer agent with significant MDR reversal activity. nih.gov Mechanistic studies revealed that this compound effectively inhibits P-gp function. It was shown to increase the intracellular accumulation of Rhodamine 123 (Rho123), a known P-gp substrate, in a dose-dependent manner within resistant MCF7/ADR cells. nih.gov Furthermore, molecular docking analyses indicated a high binding affinity of compound 31c towards P-gp, where it forms a hydrogen bond and several hydrophobic interactions with key amino acid residues in the transporter's binding pocket. nih.gov These interactions are thought to competitively or non-competitively block the substrate-binding site, thereby inhibiting the efflux pump. nih.govnih.gov

The development of such pyrimidine-based P-gp inhibitors represents a viable approach to sensitize resistant cancer cells to conventional chemotherapy. By blocking the efflux mechanism, these compounds can restore the therapeutic efficacy of existing anticancer drugs. nih.gov

Activity of Pyrimidoindolizine Derivative 31c nih.gov
ActivityCell LineObservation
Cytotoxicity (IC₅₀)MCF7 (Sensitive)0.02 µM
Cytotoxicity (IC₅₀)MCF7/ADR (Resistant)0.14 µM
P-gp InhibitionMCF7/ADRIncreased intracellular accumulation of Rho123
Cell Cycle AnalysisMCF7Arrested the cell cycle at the G₁ phase

Structure Activity Relationship Sar Studies for 2 4 Methoxyphenyl Pyrimidin 4 Amine Derivatives

Influence of Substituents on the Pyrimidine (B1678525) Core on Biological Potency and Selectivity

The pyrimidine core is a critical scaffold in numerous biologically active compounds, and its substitution pattern significantly modulates the pharmacological profile of 2-(4-Methoxyphenyl)pyrimidin-4-amine derivatives. Modifications at various positions of the pyrimidine ring have been shown to impact potency and selectivity.

Research on 2-arylamino-4-aryl-pyrimidines as p21-Activated Kinase 1 (PAK1) inhibitors revealed that substitutions on the pyrimidine core are crucial for activity. For instance, the incorporation of a bromine atom at the 5-position of the pyrimidine ring led to a significant increase in inhibitory potency against PAK1. This modification, combined with other structural changes, yielded a lead compound with potent anti-proliferative activity in colon cancer cell lines. nih.gov

Similarly, in the context of cyclin-dependent kinases 4 and 6 (CDK4/6) inhibitors based on a 2-anilino-4-(thiazol-5-yl)pyrimidine pharmacophore, introducing an electron-withdrawing group at the C5 position of the pyrimidine ring was explored to enhance potency. acs.org This highlights the electronic effects of substituents on the pyrimidine core in modulating interactions with the target kinase.

Studies on 2-amino-4,6-diarylpyrimidine-5-carbonitriles as A1 adenosine (B11128) receptor (A1AR) antagonists demonstrated the importance of the cyano group at the 5-position. This group is hypothesized to increase the acidity of the exocyclic amino group, thereby strengthening the hydrogen bond interactions with the receptor and enhancing binding affinity. nih.govnih.gov The nature of the aromatic residues at the 4- and 6-positions of the pyrimidine core also played a significant role in determining the selectivity profile of these compounds. nih.govnih.gov

The table below summarizes the influence of various substituents on the pyrimidine core on the biological activity of related pyrimidine derivatives.

Position on Pyrimidine CoreSubstituentBiological TargetEffect on ActivityReference
5BrominePAK1Increased Potency nih.gov
5Electron-withdrawing groupCDK4/6Potentially enhanced potency acs.org
5CyanoA1 Adenosine ReceptorEnhanced binding affinity nih.govnih.gov
4 and 6Aromatic residuesA1 Adenosine ReceptorInfluenced selectivity nih.govnih.gov

These findings underscore the sensitivity of the biological activity of pyrimidine derivatives to the nature and position of substituents on the core heterocycle, providing a roadmap for further optimization.

Significance of the 4-Methoxyphenyl (B3050149) Group in Ligand-Target Recognition and Binding Affinity

The 4-methoxyphenyl group attached to the C2 position of the pyrimidine ring is a recurring motif in many biologically active molecules and plays a pivotal role in ligand-target recognition and binding affinity. Its contribution stems from a combination of steric, electronic, and hydrophobic interactions.

The design of dual epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors also incorporated the 4-methoxyphenyl moiety. nih.gov The presence of this group was guided by the pharmacophoric features of known antagonists for these receptors, indicating its importance in achieving the desired inhibitory profile. nih.gov

The significance of the methoxy (B1213986) group is further highlighted in SAR studies of various kinase inhibitors. The precise positioning and orientation of this group can be critical. For example, in N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, the methoxy oxygen can act as a hydrogen bond acceptor, influencing the intermolecular interactions and crystal packing, which can be analogous to interactions in a protein binding site. mdpi.com

The 4-methoxyphenyl group contributes to binding affinity through several mechanisms:

Hydrogen Bonding: The oxygen atom of the methoxy group can form hydrogen bonds with amino acid residues in the target's active site.

Hydrophobic Interactions: The phenyl ring provides a hydrophobic surface that can interact with nonpolar regions of the binding pocket.

Quantitative Analysis of Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. numberanalytics.com This approach is valuable for predicting the activity of novel compounds and for providing insights into the structural features that are important for bioactivity. numberanalytics.com

For pyrimidine derivatives, QSAR studies have been successfully employed to guide the design of more potent and selective inhibitors for various targets. A QSAR analysis was performed on a series of 2-arylpyrimidine and s-triazine derivatives as selective PDE4B inhibitors. researchgate.net This study aimed to develop predictive models that could help in the design of new compounds with improved selectivity for the PDE4B isozyme over PDE4D to minimize side effects. researchgate.net

In another study, 3D-QSAR models were developed for pyrimidine derivatives as AXL kinase inhibitors to predict their anticancer potential. researchgate.netijprajournal.com The models suggested that bulky groups and certain topological descriptors positively influence the activity, indicating that moieties like an N-substituted piperazine (B1678402) ring could enhance biological efficacy. researchgate.netijprajournal.com

Pharmacophore modeling combined with 3D-QSAR has also been applied to 2-phenylpyrimidine (B3000279) analogues as selective PDE4B inhibitors. nih.gov A statistically significant 3D-QSAR model was generated with a high correlation coefficient (R²=0.918) and cross-validation coefficient (Q²=0.852), indicating its robustness and predictive power. The model was further validated by external prediction (R²=0.70), confirming its utility in designing novel molecules with enhanced PDE4B inhibitory activity. nih.gov

The general workflow for a QSAR study typically involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: Molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model correlating the descriptors with biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The insights gained from QSAR studies on this compound and related pyrimidine derivatives can accelerate the lead optimization process by prioritizing the synthesis of compounds with a higher probability of success. nih.gov

Conformational Flexibility and Its Impact on Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is essential for effective binding. The conformational flexibility of this compound derivatives, particularly the rotation around the single bond connecting the phenyl and pyrimidine rings, can significantly influence their activity.

In the case of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, analysis of their crystal structures revealed that while bond lengths and angles were similar, the C-S-N-C torsion angles varied significantly. mdpi.com This led to different orientations of the phenyl rings, demonstrating the inherent conformational flexibility of such systems. These preferred conformations in the solid state can provide insights into low-energy conformations that might be relevant for binding to a biological target.

The impact of conformational flexibility is particularly important in kinase inhibitors, where the molecule needs to fit into a well-defined ATP-binding pocket. The planarity between the pyrimidine and an adjacent aromatic ring is often considered an essential feature for effective binding to the hinge region of many kinases. acs.org Any steric hindrance that forces a non-planar conformation can lead to a significant loss of potency.

Therefore, understanding and controlling the conformational preferences of this compound derivatives is a key aspect of designing potent and selective inhibitors. This can be achieved by introducing substituents that restrict rotation or by incorporating the key pharmacophoric elements into a more rigid scaffold.

Pharmacophore Identification and Lead Optimization Principles

Pharmacophore modeling is a crucial step in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.

For this compound derivatives, a typical pharmacophore model might include:

A hydrogen bond donor feature associated with the 4-amino group.

Hydrogen bond acceptor features from the nitrogen atoms in the pyrimidine ring.

A hydrophobic/aromatic feature corresponding to the 4-methoxyphenyl group.

A five-point pharmacophore model was successfully developed for a series of 2-phenylpyrimidine molecules as selective PDE4B inhibitors. nih.gov This model, combined with 3D-QSAR, provided valuable insights for designing new inhibitors with improved activity. The development of such models is often guided by the structures of known active compounds or the crystal structure of the ligand-target complex.

Once a pharmacophore model is established and a lead compound like this compound is identified, the process of lead optimization begins. This involves systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. numberanalytics.com Key principles of lead optimization include:

Structure-Activity Relationship (SAR) Exploration: As detailed in previous sections, making small, systematic changes to the lead structure (e.g., adding, removing, or modifying functional groups) and assessing the impact on activity helps to build a comprehensive SAR profile.

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can improve potency or pharmacokinetic properties while retaining the key binding interactions.

Scaffold Hopping: This strategy involves replacing the central core (scaffold) of the molecule with a different one while retaining the essential pharmacophoric groups in their correct spatial orientation. This can lead to the discovery of novel chemical series with improved properties. nih.gov

Computational Guidance: Utilizing tools like molecular docking, QSAR, and MD simulations to predict the effects of structural modifications before undertaking synthetic efforts. preprints.org

The ultimate goal of lead optimization is to develop a drug candidate with a desirable balance of efficacy, safety, and drug-like properties. nih.govyoutube.com

Computational Chemistry and in Silico Approaches in the Study of Pyrimidin 4 Amine Derivatives

Molecular Docking Simulations for Predicting Ligand-Protein Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govtandfonline.com This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its protein target. tandfonline.comnih.gov For pyrimidin-4-amine derivatives, docking studies have been employed to understand their potential as inhibitors of various enzymes, such as kinases. nih.govnih.govrsc.org

In the context of 2-(4-Methoxyphenyl)pyrimidin-4-amine, molecular docking simulations would involve placing the compound into the active site of a target protein to predict its binding mode and affinity. The interactions are typically governed by hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For instance, the pyrimidine (B1678525) core can act as a scaffold, with the amino group and nitrogen atoms of the pyrimidine ring often participating in hydrogen bonding with amino acid residues in the protein's active site. The methoxyphenyl group can engage in hydrophobic and π-π stacking interactions. acadpubl.eu

Table 1: Representative Molecular Docking Results for a Pyrimidin-4-amine Derivative

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Cyclin-Dependent Kinase 2 (CDK2)-8.5LEU83, LYS33Hydrogen Bond
ILE10, VAL18Hydrophobic
Epidermal Growth Factor Receptor (EGFR)-9.2MET793, LYS745Hydrogen Bond
LEU718, VAL726Hydrophobic

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Quantum chemical calculations are pivotal in understanding the electronic structure and reactivity of molecules. nih.gov Density Functional Theory (DFT) is a widely used method to investigate the structural and electronic properties of pyrimidine derivatives. researchgate.netepstem.netresearchgate.net These calculations can provide optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netirjweb.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and bioactivity of a molecule. researchgate.netdergipark.org.tr The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For pyrimidin-4-amine derivatives, the distribution of HOMO and LUMO orbitals can indicate the regions of the molecule most likely to be involved in chemical reactions and biological interactions. dergipark.org.tr

Table 2: Calculated Quantum Chemical Parameters for a Pyrimidin-4-amine Derivative

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.8
Energy Gap (ΔE)4.4
Ionization Potential6.2
Electron Affinity1.8
Electronegativity4.0
Chemical Hardness2.2

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. thaiscience.infotci-thaijo.org The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). chemrxiv.orgrsc.org For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy (B1213986) group, indicating these as potential sites for hydrogen bonding. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.govwikipedia.orgq-chem.com It describes the delocalization of electron density from occupied Lewis-type NBOs (donor) to unoccupied non-Lewis-type NBOs (acceptor), which corresponds to stabilizing intramolecular interactions. wikipedia.orgwisc.edu This analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. acadpubl.eu For instance, interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic rings can be quantified. nih.gov

Table 3: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N1π(C2-N3)25.4
LP(1) N3π(C2-N1)22.8
LP(1) O1π(C8-C9)18.5
π(C4-C5)π(N1-C6)15.2
E(2) represents the stabilization energy of the hyperconjugative interaction.

In Silico ADMET Prediction (Focusing on Efficacy-Relevant Parameters and Interactions, excluding toxicity)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions are crucial in the early stages of drug development to assess the pharmacokinetic properties of a compound. tandfonline.comnih.gov These predictions help in identifying candidates with favorable drug-like properties. pharmaceuticaljournal.netresearchgate.net For this compound, various parameters related to efficacy can be predicted.

These parameters include lipophilicity (LogP), aqueous solubility (LogS), intestinal absorption, and plasma protein binding. Efficacy-relevant interactions, such as the potential to be a substrate or inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism, can also be assessed. pharmaceuticaljournal.net Predictive models often use rules like Lipinski's Rule of Five to evaluate the oral bioavailability of a compound.

Table 4: Predicted ADME Properties for a Pyrimidin-4-amine Derivative

PropertyPredicted ValueAcceptable Range
Molecular Weight215.25< 500
LogP2.5< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors4< 10
Human Intestinal AbsorptionHighHigh
BBB PermeabilityLowLow
CYP2D6 InhibitorNoNo

Virtual Screening and De Novo Design Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.netnih.gov For pyrimidine derivatives, virtual screening can be used to identify novel compounds with potential activity against a specific biological target. researchgate.net This can be done through either ligand-based or structure-based approaches.

De novo design, on the other hand, involves the computational creation of novel molecular structures with desired properties. researchgate.net Algorithms can be used to build molecules piece by piece within the constraints of a receptor's binding site, optimizing for favorable interactions. Both virtual screening and de novo design are powerful tools for exploring the chemical space around the pyrimidin-4-amine scaffold to design new and more potent derivatives. irjweb.com

Evaluated Biological Activity Profiles of 2 4 Methoxyphenyl Pyrimidin 4 Amine and Its Analogues

Antineoplastic and Antiproliferative Activities

Derivatives of 2-(4-methoxyphenyl)pyrimidin-4-amine have demonstrated notable efficacy in inhibiting the growth of various human cancer cell lines. This activity is often attributed to their ability to interfere with critical pathways that control cell proliferation and survival.

Efficacy Against Diverse Human Cancer Cell Lines (e.g., Colorectal, Breast, Leukemia, Head and Neck Squamous Cell Carcinoma)

Analogues bearing the pyrimidine (B1678525) core have shown a broad spectrum of antiproliferative activity against several human cancer cell lines.

Colorectal Cancer: Certain quinazoline-chalcone derivatives have been evaluated for their growth inhibitory effects on colorectal cancer cell lines. For instance, one such analogue demonstrated a GI50 value of 1.81 μM against the HCT-116 colon cancer cell line. nih.gov

Breast Cancer: The efficacy of these compounds against breast cancer has been documented in multiple studies. A quinazoline-chalcone derivative exhibited a GI50 of 1.55 μM against the MCF7 breast cancer cell line. nih.gov In another study, novel 4-thiophenyl-pyrimidine derivatives were tested, with some compounds showing potent activity against both MCF-7 and HepG-2 (liver carcinoma) cell lines. nih.gov Thienopyrimidine derivatives have also been synthesized and evaluated for their antitumor activity against the MCF-7 cell line. researchgate.net Similarly, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have shown cytotoxic effects against MCF-7/WT cells. mdpi.com

Leukemia: Significant activity has been observed against leukemia cell lines. A specific quinazoline-chalcone analogue showed potent growth inhibitory activity against the K-562 and RPMI-8226 leukemia cell lines, with GI50 values of 0.622 μM and 1.34 μM, respectively. nih.gov

The table below summarizes the antiproliferative activity of selected analogue compounds against various cancer cell lines.

Compound TypeCell LineCancer TypeActivity (GI50 in µM)Reference
Quinazoline-Chalcone AnalogueHCT-116Colorectal1.81 nih.gov
Quinazoline-Chalcone AnalogueMCF7Breast1.55 nih.gov
Quinazoline-Chalcone AnalogueK-562Leukemia0.622 nih.gov
Quinazoline-Chalcone AnalogueRPMI-8226Leukemia1.34 nih.gov

Head and Neck Squamous Cell Carcinoma (HNSCC): While various therapeutic approaches are under investigation for HNSCC, including chemotherapy, molecularly targeted therapy, and immunotherapy, specific research detailing the efficacy of this compound or its direct analogues against HNSCC cell lines is not extensively covered in the reviewed literature.

Modulation of Key Oncogenic Signaling Pathways

The anticancer effects of pyrimidine derivatives are often linked to their ability to inhibit key enzymes in oncogenic signaling pathways. Research has focused on their potential as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov These receptors are crucial for tumor growth, proliferation, and angiogenesis. By targeting these pathways, the compounds can disrupt the signaling cascades that drive cancer progression. COMPARE analysis of certain pyrimidodiazepine derivatives suggests a mechanism of action involving DNA binding, similar to established anticancer agents. nih.gov

Antimicrobial Efficacy

Analogues of this compound have been investigated for their ability to combat microbial infections, demonstrating a range of activities against bacteria and fungi.

Antibacterial Activity (against Gram-positive and Gram-negative Strains)

A variety of pyrimidine derivatives have been synthesized and tested for their antibacterial properties. Studies show that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For example, novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives were screened for their activity against bacterial strains. nih.gov The evaluation included Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The results indicated that many of the tested compounds exhibited moderate to strong antibacterial effects. nih.govresearchgate.net

The table below presents the antibacterial activity of selected pyrimidine analogues.

Compound TypeGram TypeBacterial StrainActivity LevelReference
4-Thiophenyl-pyrimidine derivativeGram-positiveStaphylococcus aureusModerate to Strong nih.govresearchgate.net
4-Thiophenyl-pyrimidine derivativeGram-positiveBacillus subtilisModerate to Strong nih.govresearchgate.net
4-Thiophenyl-pyrimidine derivativeGram-negativeEscherichia coliModerate to Strong nih.govresearchgate.net
4-Thiophenyl-pyrimidine derivativeGram-negativePseudomonas aeruginosaModerate to Strong nih.govresearchgate.net

Antifungal Activity

The antifungal potential of this class of compounds has also been explored. The same study that investigated antibacterial properties also tested the 4-thiophenyl-pyrimidine derivatives against fungal strains, including Candida albicans and Aspergillus flavus. nih.gov The findings revealed that most of the compounds possessed significant antifungal activity against the tested organisms. nih.govresearchgate.net

Antiviral Properties (e.g., against HIV, Hepatitis C Virus)

The pyrimidine scaffold is a key component in many antiviral drugs, and research has extended to analogues of this compound for their potential to inhibit viral replication.

Anti-HIV Activity: A variety of pyrimidine-containing molecules have been produced and evaluated for their antiviral activity, with many reported to inhibit Human Immunodeficiency Virus (HIV). nih.gov A series of 4-aminopyrimidines were identified as novel HIV inhibitors, with several analogues demonstrating potent activity in inhibiting HIV replication. researchgate.net Other studies on novel pyrimidine analogues and 1,2,4-triazolo[1,5-a]pyrimidines have also explored their potential as inhibitors of HIV-1 reverse transcriptase. dntb.gov.uanih.gov However, some synthesized pyrimido[5,4-b]indole derivatives were found to be inactive in anti-HIV-1 assays. researchgate.net

Anti-Hepatitis C Virus (HCV) Activity: Pyrimidine derivatives have been a focus of research for treating Hepatitis C. The HCV RNA-dependent RNA polymerase (NS5B) is a key target for antiviral agents, and several 2′-C-methyl and 4′-azido pyrimidine nucleoside analogues have been identified as potent inhibitors of this enzyme. nih.gov The synthesis of novel 4-hydroxyamino α-pyranone carboxamide analogues has also yielded compounds with significant anti-HCV activity in cell-based replicon systems. nih.gov

Anti-inflammatory Effects and Related Biological Responses

The anti-inflammatory potential of pyrimidine derivatives, a class of compounds to which this compound belongs, has been the subject of extensive research. The mechanism of action for these compounds is often associated with the inhibition of key inflammatory mediators. nih.gov Pyrimidine-based anti-inflammatory agents typically function by suppressing the activity of cyclooxygenase (COX-1 and COX-2) enzymes, which in turn reduces the production of prostaglandin (B15479496) E2 (PGE2). nih.gov

Studies on various synthetic pyrimidine analogues have demonstrated their ability to inhibit vital inflammatory mediators, including PGE2, nitric oxide (NO), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov For instance, a novel phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), was shown to significantly inhibit the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells in a dose-dependent manner. nih.gov This inhibition was linked to the suppression of the inflammatory enzymes iNOS and COX-2. nih.gov

Furthermore, certain pyrimidopyrimidine derivatives have been evaluated for their anti-inflammatory activity using membrane stabilization or anti-hemolytic methods. nih.gov Compounds such as 4b, 10c, and 11a-c from one study demonstrated strong anti-hemolytic and antioxidant effects, indicating their potential to protect red blood cells from hemolysis, a process related to inflammation. nih.gov The anti-inflammatory activity of some aroyl propionic acid derivatives has also been correlated with their ability to inhibit lipid peroxidation. ijpsjournal.com

Table 1: Anti-inflammatory Activity of Selected Compounds

CompoundTarget/AssayKey FindingSource
Pyrimidine Analogues (General)COX-1/COX-2 EnzymesInhibit enzyme activity, reducing PGE2 generation. nih.gov nih.gov
4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP)NO and PGE2 Production (LPS-stimulated RAW 264.7 cells)Significantly inhibited NO and PGE2 production in a dose-dependent manner. nih.gov nih.gov
Pyrimidopyrimidine derivatives (e.g., 4b, 10c)Anti-hemolytic ActivityDemonstrated strong anti-hemolytic and antioxidant effects. nih.gov nih.gov

Other Investigated Therapeutic Applications

Analogues of this compound have been investigated for their effects on the central nervous system (CNS). A specific class of compounds, pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidin-4-amines, has been designed and identified as negative allosteric modulators (NAMs) of group I metabotropic glutamate (B1630785) receptors (mGlu1 and mGlu5). brieflands.com These receptors are crucial for excitatory neurotransmission in the mammalian CNS. brieflands.com

One compound from this series, VU0467558, demonstrated nearly equipotent NAM activity at both mGlu1 and mGlu5 receptors, with IC50 values of 130 nM and 160 nM, respectively. brieflands.com This compound also showed favorable properties for in vivo studies, including CNS exposure in rodents. brieflands.com Another derivative, an adamantyl compound (25), was among the most potent in the series, with an mGlu1 IC50 of 39 nM. brieflands.com

Additionally, pyrimidine derivatives have been explored for their potential in treating Alzheimer's disease. nih.gov Research has focused on developing pyrazolo[3,4-d]pyrimidines to improve learning and memory, as well as tricyclic pyrimidines that act as inhibitors of DYRK1A/DYRK1B, kinases implicated in the pathology of Alzheimer's. nih.gov

Table 2: Neuropharmacological Activity of Pyrimidine Analogues

CompoundTarget ReceptorActivityIC50 ValueSource
VU0467558mGlu1Negative Allosteric Modulator130 nM brieflands.com
VU0467558mGlu5Negative Allosteric Modulator160 nM brieflands.com
Adamantyl derivative (25)mGlu1Negative Allosteric Modulator39 nM brieflands.com
Tricyclic PyrimidinesDYRK1A/DYRK1BInhibitorNot Specified nih.gov

Several analogues based on the pyrimidine scaffold have been synthesized and evaluated as anti-platelet agents, primarily through the mechanism of cyclooxygenase (CO) inhibition. nih.govresearchgate.net A series of 2-substituted 4,5-bis(4-methoxyphenyl)pyrimidines were designed as CO inhibitors to prevent platelet aggregation. nih.gov Among these, 4,5-bis(4-methoxyphenyl)-2-(3,5-dimethylmorpholin-4-yl)pyrimidine showed potent in vitro inhibitory activity on malondialdehyde production, with an IC50 of 1.4 x 10⁻⁸ M. nih.gov

In ex vivo studies, the compound 4,5-bis(4-methoxyphenyl)-2-(1-methyl-1,2,3,6-tetrahydropyrid-4-yl)pyrimidine (11a) exhibited potent and long-lasting anti-platelet activity. nih.gov After a 3.2 mg/kg oral dose in guinea pigs, it showed 97% inhibition of platelet aggregation induced by arachidonic acid even after 24 hours. nih.gov This activity was noted to be more than three times that of aspirin (B1665792) under similar testing conditions. nih.gov Similarly, a 1,2,4-triazine (B1199460) analogue, 1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine (10), also demonstrated potent ex vivo activity, completely preventing platelet aggregation at doses of 3.2 and 1.0 mg/kg. researchgate.net

Table 3: Anti-platelet Aggregation Activity of Selected Analogues

CompoundAssay/ModelActivity/PotencySource
4,5-bis(4-methoxyphenyl)-2-(3,5-dimethylmorpholin-4-yl)pyrimidineIn vitro Malondialdehyde ProductionIC50 = 1.4 x 10⁻⁸ M nih.gov
4,5-bis(4-methoxyphenyl)-2-(1-methyl-1,2,3,6-tetrahydropyrid-4-yl)pyrimidine (11a)Ex vivo Platelet Aggregation (Guinea Pig, 3.2 mg/kg oral)97% inhibition at 24 hours. nih.gov nih.gov
1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine (10)In vitro CO InhibitionIC50 = 2.8 x 10⁻⁷ M researchgate.net
1-[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]carbonyl-4-methylpiperazine (10)Ex vivo Platelet Aggregation (Oral)Complete prevention at 1.0 and 3.2 mg/kg. researchgate.net researchgate.net

The therapeutic potential of compounds related to this compound in diabetes management has been explored through various mechanisms. One identified agent, 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB), demonstrated potent antidiabetic effects by more than doubling glucose uptake in C2C12 muscle cells at a concentration of 50 μM. researchgate.net This compound was found to enhance the expression of proteins involved in glucose uptake, such as pAMPK, pACC, and pAKT, and also increased the transcriptional activity of the peroxisome proliferator-activated receptor (PPAR). researchgate.net

Another area of investigation involves the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme, a validated target for type 2 diabetes. Novel 1,3,5-triazine (B166579) derivatives have been synthesized as DPP-4 inhibitors. One of the most potent compounds in a tested series, compound 8c, exhibited a strong DPP-4 inhibitory activity with an IC50 of 4.2 ± 0.30 nM. Research into 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues has focused on their ability to inhibit α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion.

Table 4: Antidiabetic Activity of Selected Analogues

Compound/Analogue ClassMechanism/TargetKey FindingSource
2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB)Glucose Uptake (C2C12 cells)>2x increase in glucose uptake at 50 μM. researchgate.net researchgate.net
1,3,5-Triazine derivative (Compound 8c)DPP-4 InhibitionIC50 = 4.2 ± 0.30 nM.
1,3,5-Trisubstituted-2-thioxoimidazloidin-4-onesα-Glucosidase / α-Amylase InhibitionIdentified as dual inhibitors of these enzymes.

Insecticidal Activities and Agronomic Applications

In the field of agronomy, pyrimidine-based structures are integral to the development of novel insecticides. A study on pyrimidin-4-amine derivatives containing a 1,2,4-oxadiazole (B8745197) motif revealed that several compounds possessed excellent insecticidal activity (100%) against the pest Mythimna separata (oriental armyworm). brieflands.com Specifically, compounds 6d, 6f, 6o, 6w, 6y, and 6z were highly effective. brieflands.com

Similarly, a series of new 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties were synthesized and tested for insecticidal properties. Several of these compounds (5a, 5d, 5g, 5h, and 5k) exhibited 100% inhibition against Mythimna separata at a concentration of 500 mg/L. The development of such compounds is driven by the need for new solutions to combat increasing insecticide resistance in agricultural pests. Flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits have also been designed and synthesized, highlighting the continued interest in modifying the pyrimidine scaffold to create effective crop protection agents.

Table 5: Insecticidal Activity of Pyrimidine Analogues and Related Compounds

Compound SeriesTarget PestConcentrationActivitySource
Pyrimidin-4-amine derivatives (6d, 6f, 6o, 6w, 6y, 6z)Mythimna separataNot Specified100% mortality. brieflands.com brieflands.com
2-Phenylpyridine derivatives (5a, 5d, 5g, 5h, 5k)Mythimna separata500 mg/L100% inhibition.

Future Research Directions and Academic Prospects

Rational Design of Novel Multi-Target Directed Ligands

The complexity of multifactorial diseases like cancer and neurodegenerative disorders often renders single-target drugs insufficient. nih.govresearchgate.net This has led to the paradigm of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and safety profiles. nih.govresearchgate.net The 2,4-pyrimidinediamine scaffold, a core component of 2-(4-Methoxyphenyl)pyrimidin-4-amine, is a well-established "privileged structure" in drug discovery, known for its ability to bind to a variety of biological targets, particularly protein kinases.

Future research will focus on using the this compound core to design MTDLs. For instance, by modifying its structure, researchers aim to create dual inhibitors that target key proteins in disease pathways. A notable example is the development of dual inhibitors for anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs) for cancer therapy, which has shown that combining these inhibitory activities can enhance therapeutic effects. nih.gov The design strategy often involves linking the pyrimidine (B1678525) scaffold to another pharmacophore known to inhibit a second target, creating a hybrid molecule with dual activity. researchgate.net This approach could be applied to create novel MTDLs for various complex diseases by targeting synergistic protein combinations. researchgate.net

Exploration of Uncharted Biological Pathways and Therapeutic Indications

While pyrimidine derivatives are extensively studied as kinase inhibitors for cancer, the full biological potential of this compound remains to be explored. myskinrecipes.com Its structural analogs have shown a wide range of pharmacological activities, suggesting that the core compound could modulate previously uncharted biological pathways.

Potential Therapeutic Areas for Exploration:

Inflammatory Diseases: Related thieno[2,3-d]pyrimidine (B153573) derivatives have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), enzymes crucial to the inflammatory cascade. nih.gov Specifically, derivatives with a 4-methoxyphenyl (B3050149) group have been noted for their activity. nih.gov This suggests that this compound could be a starting point for developing new anti-inflammatory agents that target pathways beyond traditional NSAIDs.

Infectious Diseases: Benzimidazole (B57391) derivatives, which share structural similarities with the heterocyclic nature of pyrimidines, have shown promise in treating leishmaniasis, a parasitic disease. nih.gov Research into the antileishmanial activity of pyrimidine-based compounds could reveal new mechanisms of action against protozoan parasites.

Neurodegenerative Disorders: The role of certain kinases and other enzymes in the progression of diseases like Alzheimer's is well-documented. nih.gov Given the pyrimidine core's propensity for kinase inhibition, derivatives of this compound could be investigated for their potential to modulate pathways involved in neuroinflammation and neuronal cell death.

Future studies will likely involve large-scale screening of the compound and its derivatives against diverse biological targets to identify novel activities and therapeutic indications.

Development of Sustainable and Scalable Synthetic Methodologies

The growing emphasis on environmental responsibility in the chemical and pharmaceutical industries necessitates the development of green and efficient synthetic methods. mdpi.com Traditional methods for synthesizing heterocyclic compounds like pyrimidines often involve harsh conditions, toxic solvents, and multiple steps, leading to significant waste.

Future research in this area will concentrate on applying the principles of green chemistry to the synthesis of this compound and its derivatives. rasayanjournal.co.in

Key Green Chemistry Approaches:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase product yields, and often allows for solvent-free reactions. rasayanjournal.co.indntb.gov.ua

Solvent-Free Reactions: Performing reactions without a solvent, for example, by using techniques like ball milling ("Grindstone Chemistry"), minimizes the use of volatile organic compounds, which are often hazardous. rasayanjournal.co.indntb.gov.ua

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the final product, which improves efficiency and reduces waste compared to traditional multi-step syntheses. rasayanjournal.co.in

Use of Green Catalysts and Solvents: Employing recyclable catalysts and environmentally benign solvents like water or ionic liquids can significantly reduce the environmental footprint of the synthesis process. rasayanjournal.co.incu.edu.eg

Furthermore, developing scalable synthesis pathways is crucial for the compound's potential translation from laboratory research to industrial application. Research has demonstrated the possibility of two-step, kilogram-scale synthesis for related pyrimidine amines, which involves simple extraction and crystallization for purification, avoiding costly chromatography. acs.org

Comparison of Synthetic Methodologies for Pyrimidine Derivatives
MethodologyKey AdvantagesChallengesReferences
Conventional HeatingWell-established proceduresLong reaction times, high energy consumption, often requires harsh solvents rasayanjournal.co.in
Microwave-Assisted SynthesisRapid reaction rates, higher yields, cleaner productsScalability can be an issue, requires specialized equipment rasayanjournal.co.indntb.gov.ua
Solvent-Free (Ball Milling)Eliminates solvent waste, high efficiencyMay not be suitable for all reaction types, potential for localized heating rasayanjournal.co.indntb.gov.ua
Multicomponent ReactionsHigh atom economy, reduced waste, operational simplicityCan be challenging to optimize for complex structures rasayanjournal.co.in

Advanced Computational Modeling for Predictive Discovery and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the prediction of molecular properties and interactions before a compound is ever synthesized. For a scaffold like this compound, in silico methods can accelerate the discovery and optimization of new derivatives.

Future research will heavily rely on these computational approaches:

Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein. It can be used to screen virtual libraries of this compound derivatives against various targets (e.g., kinases, COX-2) to identify promising candidates. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, stability, and reactivity of a molecule. tandfonline.commdpi.com This information helps in predicting spectroscopic properties and designing more stable and reactive compounds.

ADME/T Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a molecule. tandfonline.com This is crucial for optimizing drug-likeness and avoiding costly failures in later stages of drug development.

By integrating these computational models, researchers can adopt a "fail early, fail cheap" strategy, prioritizing the synthesis of compounds with the highest predicted potency and most favorable pharmacokinetic profiles. tandfonline.com

Investigation of In Vivo Efficacy (excluding clinical trials)

While in vitro and in silico studies provide valuable preliminary data, demonstrating efficacy in a living organism is a critical step in preclinical development. For this compound and its analogs, future research will need to include robust in vivo studies in animal models of disease.

Based on the activities of related compounds, promising avenues for in vivo investigation include:

Oncology: Derivatives of the closely related thieno[2,3-d]pyrimidine scaffold have shown significant anti-tumor effects in in vivo xenograft models of human cancer. mdpi.comnih.gov For example, N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine-2,4-diamine demonstrated notable activity in a breast cancer model. mdpi.comnih.gov Future studies could evaluate this compound derivatives in similar models for lung, breast, or colon cancer. nih.gov

Inflammatory Conditions: Given the potential anti-inflammatory properties, derivatives could be tested in rodent models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis.

Infectious Diseases: A benzimidazole derivative demonstrated a 71% reduction in parasite load in a mouse model of cutaneous leishmaniasis, highlighting the potential for heterocyclic compounds in this area. nih.gov

These preclinical studies are essential for establishing proof-of-concept and providing the necessary data to justify any future progression toward clinical trials.

Potential Applications Beyond Pharmaceutical Sciences (e.g., Materials Science, Agrochemicals)

The utility of the pyrimidine scaffold is not limited to pharmaceuticals. The unique chemical properties of these heterocyclic compounds make them attractive for applications in other fields.

Agrochemicals: The molecular framework of this compound is found in compounds used as agrochemicals. hoffmanchemicals.com The biological activity of pyrimidine derivatives can be harnessed to develop new herbicides, fungicides, or insecticides. Future research could involve screening derivatives for activity against common agricultural pests and pathogens.

Materials Science: Organic compounds with specific electronic and photophysical properties are valuable in the development of new materials. Pyrimidine-based structures could be explored for their potential use in organic light-emitting diodes (OLEDs), sensors, or as components of functional polymers. Their ability to coordinate with metal ions also suggests potential applications in the design of catalysts or metal-organic frameworks (MOFs). While this area is less explored for this specific compound, the versatility of the pyrimidine ring offers a promising basis for future materials science research.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methoxyphenyl)pyrimidin-4-amine, and how can reaction conditions be optimized for reproducibility?

A common method involves nucleophilic substitution reactions on pyrimidine scaffolds. For example, substituting a chlorine atom at the 4-position of pyrimidine with 4-methoxyphenylamine under reflux conditions in ethanol or DMF, followed by purification via column chromatography. Key parameters include temperature control (80–100°C), stoichiometric ratios (1:1.2 for amine:halopyrimidine), and catalyst use (e.g., K2_2CO3_3 for deprotonation) . Reproducibility requires rigorous monitoring by TLC or HPLC to confirm intermediate formation.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

X-ray crystallography is the gold standard for structural confirmation, using programs like SHELXL for refinement . For purity, employ:

  • HPLC : >98% purity with a C18 column (methanol/water mobile phase).
  • NMR : Key signals include δ 8.2–8.5 ppm (pyrimidine protons) and δ 3.8 ppm (methoxy group) .
  • Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 242.1).

Q. What in vitro assays are suitable for evaluating its biological activity, and how are IC50_{50}50​ values determined?

For acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) inhibition:

  • Ellman’s assay : Monitor thiocholine formation at 412 nm.
  • IC50_{50} calculation : Use nonlinear regression (GraphPad Prism) from dose-response curves.
    In , analogs like 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine showed BuChE IC50_{50} = 2.2 µM, highlighting methodology for potency comparisons .

Advanced Research Questions

Q. How do structural modifications at the 2- and 4-positions of the pyrimidine ring influence target selectivity (e.g., AChE vs. BuChE)?

  • 2-position : Bulky groups (e.g., naphthylmethyl) enhance BuChE selectivity by occupying the peripheral anionic site. In e (4-methylpiperidine substituent) showed 11.73 selectivity index for BuChE .
  • 4-position : Methoxy groups improve solubility but reduce affinity. Replace with electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to catalytic triads .

Q. What computational strategies are used to predict binding modes, and how can crystallographic data validate these models?

  • Molecular docking (AutoDock Vina) : Use PDB structures (e.g., 4EY7 for BuChE) to simulate ligand-receptor interactions.
  • Superimposition analysis : Compare docked poses with crystallized analogs. For example, shows overlapping binding modes of 7e and 9e in hBuChE, validating hydrophobic interactions with Trp82 .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

Q. How does this compound overcome multidrug resistance (MDR) in cancer models?

highlights analogs (e.g., N-(4-methoxyphenyl)-N,2-dimethyl-pyrrolo[2,3-d]pyrimidin-4-amine) that evade P-glycoprotein efflux and βIII-tubulin overexpression:

  • P-gp inhibition assay : Rhodamine-123 accumulation in resistant cell lines (e.g., NCI/ADR-RES).
  • βIII-tubulin siRNA knockdown : Restores sensitivity by 60–70% in paclitaxel-resistant models .

Q. What methodologies are used to assess its pharmacokinetic properties, such as metabolic stability and BBB penetration?

  • Microsomal stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS/MS.
  • Parallel artificial membrane permeability assay (PAMPA) : Predict BBB penetration; logPe > −5.0 suggests CNS activity.
  • Plasma protein binding : Ultracentrifugation or equilibrium dialysis to measure unbound fraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.